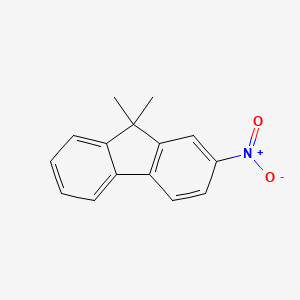

9,9-Dimethyl-2-nitro-9H-fluorene

CAS No.: 605644-46-0

Cat. No.: VC3181436

Molecular Formula: C15H13NO2

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 605644-46-0 |

|---|---|

| Molecular Formula | C15H13NO2 |

| Molecular Weight | 239.27 g/mol |

| IUPAC Name | 9,9-dimethyl-2-nitrofluorene |

| Standard InChI | InChI=1S/C15H13NO2/c1-15(2)13-6-4-3-5-11(13)12-8-7-10(16(17)18)9-14(12)15/h3-9H,1-2H3 |

| Standard InChI Key | SPNVINZCDHRVAI-UHFFFAOYSA-N |

| SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C |

| Canonical SMILES | CC1(C2=CC=CC=C2C3=C1C=C(C=C3)[N+](=O)[O-])C |

Introduction

9,9-Dimethyl-2-nitro-9H-fluorene is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . It is a derivative of fluorene, featuring two methyl groups at the 9-position and a nitro group at the 2-position. This compound is of interest in various fields due to its unique chemical properties.

Synthesis and Preparation

9,9-Dimethyl-2-nitro-9H-fluorene can be synthesized through the nitration of 9,9-dimethyl-9H-fluorene. This process involves the use of nitrating agents such as nitric acid and sulfuric acid or more selective methods involving copper(II) nitrate under mild conditions . The nitration reaction is a crucial step in producing nitroarenes, which are important precursors for various industrial products and functional materials.

Applications and Research Findings

While specific applications of 9,9-Dimethyl-2-nitro-9H-fluorene are not extensively documented, its synthesis and properties suggest potential uses in organic synthesis and materials science. Nitroarenes, in general, are valuable intermediates in the production of dyes, pharmaceuticals, and explosives . The presence of a nitro group allows for further functionalization, which can be exploited in the synthesis of complex organic molecules.

Safety and Handling

Handling of 9,9-Dimethyl-2-nitro-9H-fluorene requires caution due to its potential toxicity and reactivity. It should be stored and used in well-ventilated areas with appropriate protective equipment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume